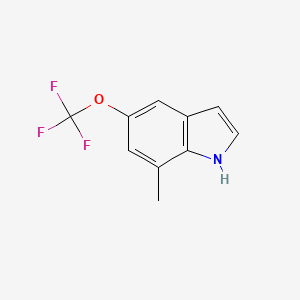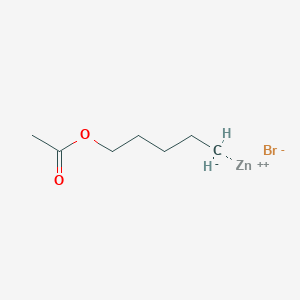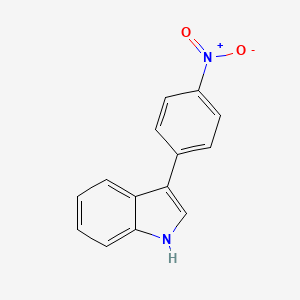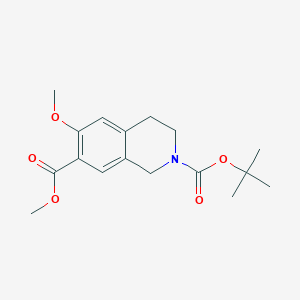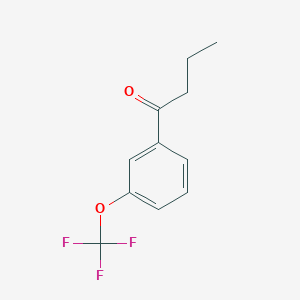
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of amino and nitro functional groups attached to a benzoate ring, along with a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate typically involves the nitration of a suitable benzoate precursor followed by amination and methylation steps. One common synthetic route includes:
Nitration: The starting material, such as methyl benzoate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Dimethylation: The amino group is further reacted with dimethylamine under suitable conditions to introduce the dimethylamino substituent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or sulfonated products.
科学的研究の応用
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro and amino groups can participate in redox reactions, while the dimethylamino group can enhance its binding affinity to biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Methyl 2-amino-3-nitrobenzoate: Lacks the dimethylamino group, which may affect its reactivity and binding properties.
Methyl 2-amino-6-methyl-3-nitrobenzoate: Contains a methyl group instead of a dimethylamino group, leading to different steric and electronic effects.
Methyl 2-amino-6-(ethylamino)-3-nitrobenzoate: Has an ethylamino group instead of a dimethylamino group, which can influence its solubility and biological activity.
Uniqueness: Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H13N3O4 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H13N3O4/c1-12(2)6-4-5-7(13(15)16)9(11)8(6)10(14)17-3/h4-5H,11H2,1-3H3 |
InChIキー |
MKYLCKUPKGJZEJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


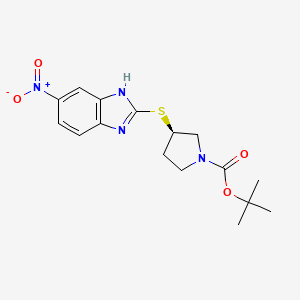

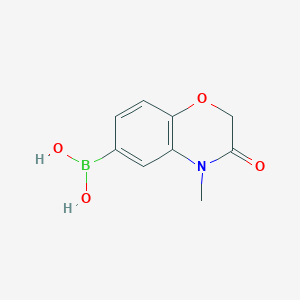
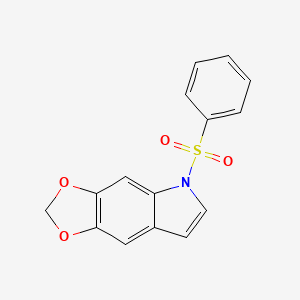
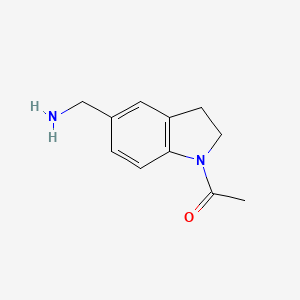
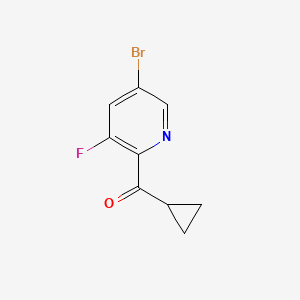
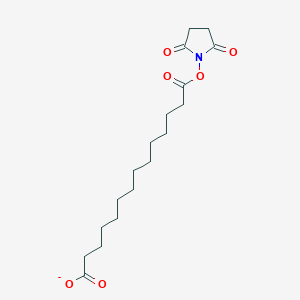
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
